

Navigating the Landscape of Pyridinyl Benzamides: A Technical Guide

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Compound of Interest

Compound Name: **2-(3-Pyridinyl)benzamide**

Cat. No.: **B15373917**

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Introduction

This technical guide provides an in-depth overview of pyridinyl benzamides, a class of chemical compounds with significant interest in pharmaceutical and agrochemical research. While the specific isomer, **2-(3-Pyridinyl)benzamide**, is not readily found in commercial catalogs or extensively characterized in public literature, this guide will focus on its closely related isomers and derivatives for which substantial data exists. These compounds serve as crucial building blocks in medicinal chemistry and have shown promise as potent biological agents, particularly as inhibitors of bacterial communication systems.

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemical properties, supplier information, synthesis, and biological activities of relevant pyridinyl benzamides.

Compound Identification and Supplier Information

A definitive CAS number for **2-(3-Pyridinyl)benzamide** could not be located in publicly available databases, suggesting it may be a novel or less-studied compound. However, several structurally related isomers and derivatives are commercially available.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notable Suppliers
2-Amino-N-(pyridin-3-yl)benzamide	76102-92-6	C ₁₂ H ₁₁ N ₃ O	213.24	Fluorochem, Apollo Scientific[1][2]
N-(2-Aminopyridin-3-yl)benzamide	332419-42-8	C ₁₂ H ₁₁ N ₃ O	213.24	Molport[3]
3-(Pyridin-2-yl)benzamide	949115-06-4	C ₁₂ H ₁₀ N ₂ O	198.22	BLD Pharm
2-(Pyridin-3-yl)benzaldehyde	176690-44-1	C ₁₂ H ₉ NO	183.21	Ambeed, Inc. (via Sigma-Aldrich)[4]
N-(pyridin-2-yl)benzamide hydrochloride	4721-94-2	C ₁₂ H ₁₁ ClN ₂ O	234.68	Appchem

Synthesis Protocols

The synthesis of pyridinyl benzamides can be achieved through various chemical routes. Below are representative protocols for related structures.

General Synthesis of N-(Pyridin-2-yl)benzamide Derivatives

A common method involves the amidation reaction between a benzoic acid derivative and an aminopyridine.

Protocol:

- Acid Chloride Formation: A substituted benzoic acid is refluxed with thionyl chloride (SOCl₂) in a suitable solvent like chloroform for approximately 3 hours to form the corresponding benzoyl chloride.

- **Amidation:** The resulting benzoyl chloride is then reacted with a 2-aminopyridine derivative in chloroform under reflux conditions.
- **Purification:** The final product is purified using column chromatography to yield the desired N-(pyridin-2-yl)benzamide derivative.[5]

Synthesis of N-(pyridin-2-yl)-Benzamides via Michael Addition Amidation

An alternative route utilizes a bimetallic metal-organic framework (MOF) catalyst.

Protocol:

- **Reaction Setup:** Trans-β-nitrostyrene and 2-aminopyridine (1:1 molar ratio) are combined in dichloromethane.
- **Catalysis:** 10 mol% of a Fe₂Ni-BDC bimetallic catalyst is added.
- **Reaction Conditions:** The mixture is heated to 80°C for 24 hours under an air atmosphere.
- **Work-up and Purification:** The solid catalyst is filtered off, and the product is purified by column chromatography. This method has been shown to produce N-(pyridin-2-yl)-benzamide with yields up to 82%. [6]

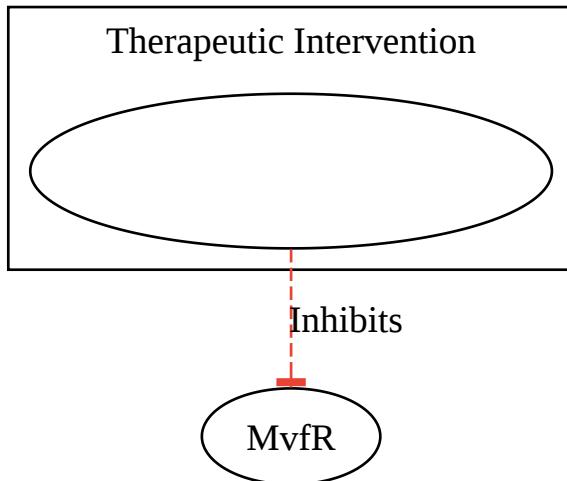
Biological Activity: Quorum Sensing Inhibition

A significant area of research for benzamide derivatives is their ability to inhibit quorum sensing (QS) in pathogenic bacteria, such as *Pseudomonas aeruginosa*. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.

Mechanism of Action

Certain benzamide-benzimidazole derivatives have been identified as potent inhibitors of the MvfR (also known as PqsR) quorum-sensing system in *P. aeruginosa*. MvfR is a transcriptional regulator that controls the production of virulence factors and is crucial for the bacterium's pathogenicity. By inhibiting MvfR, these compounds can disrupt bacterial communication,

leading to reduced virulence and biofilm formation.[\[7\]](#) This makes them attractive candidates for anti-virulence therapies that could be used in conjunction with traditional antibiotics.



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Caption: MvfR quorum sensing pathway inhibition by benzamide derivatives.

Quantitative Data on Biological Activity

The following table summarizes the anti-biofilm and antibiotic potentiation effects of a representative benzamide-benzimidazole MvfR inhibitor, M64.

Assay	Condition	Result	Reference
Biofilm Formation Inhibition	M64 treatment	Significant interference with biofilm formation	[7]
Antibiotic Potentiation	M64 + Tobramycin	Increased sensitivity of biofilms to the antibiotic	[7]
Antibiotic Potentiation	M64 + Meropenem	Potentiated biofilm disruption	[7]

Experimental Protocols: Biofilm Inhibition Assay

This protocol outlines a standard method for assessing the ability of a compound to inhibit biofilm formation.

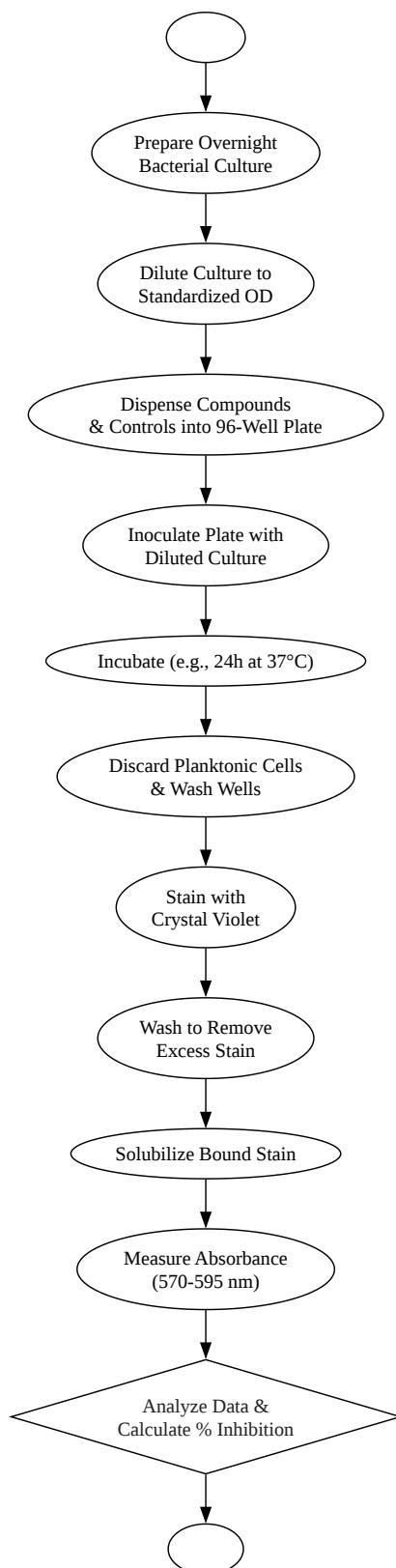
Materials:

- Bacterial strain (e.g., *Pseudomonas aeruginosa*)
- Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
- 96-well polystyrene microtiter plates
- Test compound (pyridinyl benzamide derivative) dissolved in a suitable solvent (e.g., DMSO)
- Crystal Violet solution (0.1%)
- Ethanol (95%) or acetic acid (30%) for solubilization
- Microplate reader

Procedure:

- Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium.
- Assay Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).
- Compound Addition: Add various concentrations of the test compound to the wells of the 96-well plate. Include a vehicle control (solvent only) and a growth control (no compound).
- Inoculation: Add the diluted bacterial culture to each well.
- Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours.
- Staining:
 - Carefully discard the planktonic (free-floating) cells from the wells.

- Gently wash the wells with a sterile saline solution or phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
- Add the 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
- Remove the Crystal Violet solution and wash the wells again to remove excess stain.
- Quantification:
 - Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain bound to the biofilm.
 - Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm.
- Data Analysis: The reduction in absorbance in the presence of the test compound compared to the control indicates the percentage of biofilm inhibition.

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Caption: General experimental workflow for a biofilm inhibition assay.

Conclusion

Pyridinyl benzamides represent a versatile and promising class of compounds for researchers in drug discovery and development. While the specific isomer **2-(3-Pyridinyl)benzamide** remains elusive in common chemical databases, its structural relatives have demonstrated significant biological activities, most notably as inhibitors of bacterial quorum sensing. The methodologies and data presented in this guide offer a solid foundation for further investigation into this chemical space. The potential to develop novel anti-virulence agents from this scaffold warrants continued exploration and synthesis of new derivatives.

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